molecular formula C26H35N3O2 B2399568 3-(4-methoxyphenyl)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)propanamide CAS No. 922016-39-5

3-(4-methoxyphenyl)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)propanamide

Cat. No. B2399568
CAS RN: 922016-39-5
M. Wt: 421.585
InChI Key: MQPGIRXFUHVTMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C26H35N3O2 and its molecular weight is 421.585. The purity is usually 95%.
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Scientific Research Applications

Chemical Inhibitors and Drug Metabolism

The research on chemical inhibitors, particularly those affecting cytochrome P450 (CYP) enzymes, is crucial in understanding drug metabolism and potential drug-drug interactions. Potent and selective chemical inhibitors are used to assess the contribution of various CYP isoforms to drug metabolism, highlighting the importance of selectivity in determining specific CYP involvement in the metabolic pathways of drugs (Khojasteh et al., 2011).

Pharmacokinetics and Pharmacodynamics

The pharmacokinetics and pharmacodynamics of compounds like Bilastine, an antihistamine, demonstrate the significance of chemical structure in drug efficacy and duration of action. This research underlines the broader applicability of structural and functional analyses in drug development, where the molecular structure directly influences therapeutic potential (Sharma et al., 2021).

DNA Interactions

Studies on compounds like Hoechst 33258, which binds to the minor groove of DNA, showcase the application of chemical compounds in biological assays and drug design. Such compounds serve as tools for understanding DNA interactions, with potential implications in designing therapeutic agents targeting specific DNA regions (Issar & Kakkar, 2013).

Medicinal Chemistry

The exploration of arylcycloalkylamines and their pharmacophoric groups highlights the ongoing research in medicinal chemistry to enhance drug potency and selectivity towards D2-like receptors. This research contributes to the development of antipsychotic agents and enhances our understanding of the relationship between chemical structure and pharmacological activity (Sikazwe et al., 2009).

properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O2/c1-28-17-14-22-18-21(9-12-24(22)28)25(29-15-4-3-5-16-29)19-27-26(30)13-8-20-6-10-23(31-2)11-7-20/h6-7,9-12,18,25H,3-5,8,13-17,19H2,1-2H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPGIRXFUHVTMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)CCC3=CC=C(C=C3)OC)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)propanamide

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